molecular formula C17H17BrClF3N4O2 B4907343 5-(4-BROMOPHENYL)-3-CHLORO-N-(2-METHOXYETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

5-(4-BROMOPHENYL)-3-CHLORO-N-(2-METHOXYETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4907343
M. Wt: 481.7 g/mol
InChI Key: BVCBDDCXBSAZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-BROMOPHENYL)-3-CHLORO-N-(2-METHOXYETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromophenyl group, a chloro group, a methoxyethyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 5-(4-BROMOPHENYL)-3-CHLORO-N-(2-METHOXYETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent.

    Chlorination: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxyethylation: The methoxyethyl group is added through nucleophilic substitution reactions, using reagents such as methoxyethyl chloride.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-(4-BROMOPHENYL)-3-CHLORO-N-(2-METHOXYETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, amines, and alcohols.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, often using acidic or basic conditions.

Scientific Research Applications

5-(4-BROMOPHENYL)-3-CHLORO-N-(2-METHOXYETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical products, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-3-CHLORO-N-(2-METHOXYETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-(4-BROMOPHENYL)-3-CHLORO-N-(2-METHOXYETHYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    4-BROMOPHENYL derivatives: These compounds share the bromophenyl group and may exhibit similar chemical properties.

    CHLORO derivatives: Compounds with chloro groups can be compared in terms of reactivity and stability.

    TRIFLUOROMETHYL derivatives: These compounds are known for their unique chemical properties, including increased lipophilicity and metabolic stability.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-bromophenyl)-3-chloro-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClF3N4O2/c1-28-7-6-23-16(27)14-13(19)15-24-11(9-2-4-10(18)5-3-9)8-12(17(20,21)22)26(15)25-14/h2-5,11-12,24H,6-8H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCBDDCXBSAZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NN2C(CC(NC2=C1Cl)C3=CC=C(C=C3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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